molecular formula C17H19FN6O2S B2643799 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 1014054-22-8

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide

Numéro de catalogue: B2643799
Numéro CAS: 1014054-22-8
Poids moléculaire: 390.44
Clé InChI: VZEWNTCYRVMYTD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4 and a 3-methoxy-1-methyl-1H-pyrazol-4-yl moiety at position 3. The thioether linkage connects the triazole ring to an acetamide group, which is further substituted with a 3-fluorophenyl aromatic ring. Such structural features are common in pharmacologically active molecules, particularly in agrochemicals and antimicrobial agents, due to the triazole’s stability and sulfur’s role in enhancing bioavailability .

Propriétés

IUPAC Name

2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O2S/c1-4-24-15(13-9-23(2)22-16(13)26-3)20-21-17(24)27-10-14(25)19-12-7-5-6-11(18)8-12/h5-9H,4,10H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEWNTCYRVMYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary primarily in substituents on the triazole ring and the acetamide’s aryl group. These modifications influence physicochemical properties, binding affinities, and bioactivity. Below is a comparative analysis based on the evidence:

Substituent Variations on the Triazole Ring

  • Pyrazinyl vs. Pyrazolyl Groups: The compound 2-((4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide () replaces the pyrazole with a pyrazinyl ring.
  • Thiophene vs. Pyrazole :
    2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () substitutes the pyrazole with a thiophene ring. Thiophene’s sulfur atom enhances lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility .

Aromatic Substituent Variations on Acetamide

  • Fluorophenyl Position :
    The target compound’s 3-fluorophenyl group contrasts with analogs like N-(2-fluorophenyl) () and N-(4-fluorophenyl) (). Fluorine’s position influences electronic effects (e.g., para-fluorine’s strong electron-withdrawing effect) and steric interactions with biological targets .

Bioactivity Trends

  • Anti-Exudative Activity: Triazole-thioacetamides with furan-2-yl substituents (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfonyl)-N-acetamides) exhibit significant anti-inflammatory effects, reducing edema by 30–40% in rodent models at 10 mg/kg, comparable to diclofenac .
  • Insecticidal Activity: Pyrazole-acetamide derivatives, such as 2-chloro-N-(3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)acetamide, are precursors to fipronil-like insecticides, targeting GABA receptors in pests .
  • Orco Agonists :
    VUAA-1 and OLC-12 (), which share the triazole-thioacetamide scaffold, activate insect olfactory receptors (Orco), making them candidates for mosquito control .

Data Table: Key Structural and Functional Comparisons

Compound Name Triazole Substituents Acetamide Substituent Molecular Weight (g/mol) Notable Bioactivity References
Target Compound 4-Ethyl, 5-(3-methoxy-1-methyl-pyrazol-4-yl) N-(3-fluorophenyl) ~433.45* N/A (Theoretical) -
2-((4-Ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide 4-Ethyl, 5-(2-pyrazinyl) N-(2-fluorophenyl) ~416.44 N/A
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethyl, 5-(pyridin-2-yl) N-(3-chloro-4-fluorophenyl) ~454.91 N/A
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-Ethyl, 5-(thiophen-2-yl) N-(4-fluorophenyl) ~420.49 N/A
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfonyl)-N-acetamide (Reference) 4-Amino, 5-(furan-2-yl) Variable ~325.35 Anti-exudative (30–40% edema reduction)
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-Ethyl, 5-(pyridin-3-yl) N-(4-ethylphenyl) ~410.48 Orco agonist (Insect olfaction)

*Calculated based on molecular formula C₁₉H₂₀FN₇O₂S.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.